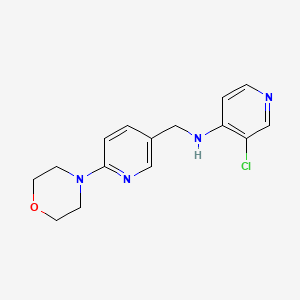

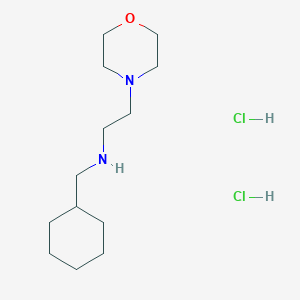

3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The morpholinopyridinylboronic acid component has a molecular formula of C9H13BN2O3, an average mass of 208.022 Da, and a monoisotopic mass of 208.101929 Da .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, the Suzuki–Miyaura coupling mentioned earlier is a key reaction involving organoboron reagents . Protodeboronation of pinacol boronic esters is another reaction that could potentially involve this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As mentioned earlier, the morpholinopyridinylboronic acid component has a molecular formula of C9H13BN2O3 .Applications De Recherche Scientifique

1. Coordination Chemistry and Molecular Structure

Complexes of Co(III) incorporating morpholine and other amines have been synthesized and characterized, showcasing the intricate hydrogen bonding and 3D network structures formed by these compounds. For instance, the study by Amirnasr et al. (2001) reveals the crystal structures and spectroscopic properties of Co(III) complexes with morpholine, exhibiting a coordination polyhedra with Cs symmetry and minor π–π interactions, contributing to the understanding of molecular interactions and geometry in coordination chemistry (Amirnasr et al., 2001).

2. Analytical Chemistry and Environmental Studies

In the context of environmental science, methods for detecting aliphatic amines such as morpholine in wastewater and surface water are crucial for monitoring and managing pollutants. Sacher et al. (1997) developed a technique involving derivatization of amines followed by GC-MS analysis, providing a robust method for trace-level detection of these compounds in aquatic environments (Sacher et al., 1997).

3. Synthetic Chemistry and Material Science

Functionalized chloroenamines, including morpholine derivatives, are used in synthesizing various organic compounds, demonstrating the versatility of these compounds in organic synthesis and material science. Butz & Vilsmaier (1993) explored the synthesis of amino-azabicyclohexane diastereomers and monocyclic ketones from morpholino-chlorotetrahydro-N-methyl-pyridine, highlighting the stereochemical complexity and potential applications in creating novel organic materials (Butz & Vilsmaier, 1993).

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c16-13-11-17-4-3-14(13)18-9-12-1-2-15(19-10-12)20-5-7-21-8-6-20/h1-4,10-11H,5-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAXAJRCBJUVEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)CNC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane](/img/structure/B2644993.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2645001.png)

![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid](/img/structure/B2645002.png)

![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide](/img/structure/B2645008.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2645010.png)

![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2645011.png)